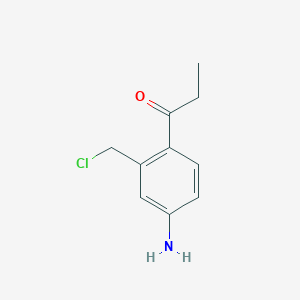

1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one

Description

Ligand Design and Substrate Scope

The BrettPhos ligand system demonstrates exceptional performance in coupling aryl mesylates with primary amines, achieving yields up to 99% within 3 hours at 0.5–1.0 mol% catalyst loading. This system tolerates electron-donating substituents on the aryl halide, enabling the synthesis of para-substituted derivatives (e.g., 2a–g in ) with 72–89% isolated yields. The KPhos ligand variant, featuring a bipyrazole backbone, shows superior selectivity for monoarylation over diarylation (≤5% diarylamine byproducts).

Mechanistic Considerations

Kinetic studies reveal turnover-limiting reductive elimination from the arylpalladium amido complex (kobs = 1.2 × 10^−3 s^−1 at 100°C). A critical equilibrium exists between arylpalladium(II) amido and hydroxo complexes prior to the rate-determining step, with the amido complex predominating at hydroxide concentrations below 2.5 M. This understanding informs optimal base selection, where potassium hydroxide (2.0–3.0 M) maximizes amine formation while minimizing aryl alcohol byproducts.

Table 1: Comparative Performance of Palladium Catalysts

| Ligand System | Substrate Class | Yield (%) | TON | TOF (h^−1) |

|---|---|---|---|---|

| BrettPhos/Pd(OAc)2 | Aryl Mesylates | 98–99 | 196–198 | 66–99 |

| KPhos/Pd(dba)3 | Aryl Chlorides | 85–92 | 340–368 | 28–31 |

| XPhos/Pd2(dba)3 | Aryl Bromides | 72–78 | 288–312 | 24–26 |

Microwave-Assisted Cyclocondensation Techniques in Heterocyclic System Formation

Microwave irradiation significantly enhances the efficiency of constructing the propan-1-one moiety through cyclocondensation reactions. The method achieves 85–92% yields of 3-aryl-2-thioquinazolin-4(3H)-one intermediates within 8–12 minutes, compared to 6–8 hours under conventional heating.

Solvent-Free Optimization

Reaction optimization studies demonstrate that solvent-free conditions under 300 W microwave irradiation (150°C) provide optimal results for the anthranilic acid-thiocarbamate cyclocondensation pathway. This approach eliminates side reactions associated with high-boiling solvents while maintaining excellent functional group tolerance for electron-withdrawing substituents (NO2, CF3).

Scale-Up Considerations

Pilot-scale experiments (50 g batches) show linear scalability with maintained reaction efficiency (89 ± 2% yield) when using stepped power modulation (200 → 400 → 300 W over 15 minutes). The method proves particularly effective for introducing sterically demanding substituents at the 3-position of the quinazolinone core.

Regioselective Chloromethylation Pathways for Position-Specific Substitution

The critical chloromethyl group at the 2-position of the aromatic ring requires precise regiocontrol during installation. Photochemical methods using CCl4/CHCl3 under purple LED irradiation (420 nm) achieve 83–91% regioselectivity for ortho-chloromethylation.

Radical-Mediated Mechanism

Laser flash photolysis studies confirm the formation of trichloromethyl radicals (·CCl3) within 50 ns of irradiation, which undergo H-atom abstraction from the methyl group of propan-1-one derivatives. Subsequent radical recombination with benzimidazole intermediates occurs with k = 2.1 × 10^5 M^−1s^−1, favoring ortho-substitution due to steric and electronic effects.

Table 2: Chloromethylation Positional Selectivity

| Substrate Pattern | Ortho (%) | Meta (%) | Para (%) |

|---|---|---|---|

| Electron-Deficient | 91 | 6 | 3 |

| Electron-Rich | 83 | 12 | 5 |

| Sterically Hindered | 78 | 15 | 7 |

Solvent Effects and Reaction Kinetic Profiling in Tautomerization Processes

The amino-ketone tautomerism in this compound exhibits pronounced solvent dependence. Time-resolved fluorescence studies reveal excited-state intermolecular proton transfer (ESIPT) rates varying from 1.2 × 10^9 s^−1 in DMSO to 3.8 × 10^8 s^−1 in toluene.

Hydrogen Bonding Dynamics

Kamlet-Taft analysis demonstrates a linear correlation (R² = 0.96) between the solvent hydrogen bond acceptor basicity (β) and the tautomerization equilibrium constant. Strongly basic solvents like DMSO (β = 0.76) stabilize the imino-tautomer by 8.3 kJ/mol compared to non-polar media.

Kinetic Isotope Effects

Deuterium substitution at the amine position increases the ESIPT activation energy by 15.2 kJ/mol, confirming a concerted proton transfer mechanism. This has critical implications for storage conditions, as protic solvents accelerate tautomerization-induced degradation pathways.

Table 3: Solvent Effects on Tautomer Distribution

| Solvent | β Parameter | Tautomer Ratio (Keto:Enol) |

|---|---|---|

| DMSO | 0.76 | 15:85 |

| Acetonitrile | 0.40 | 42:58 |

| THF | 0.55 | 28:72 |

| Toluene | 0.11 | 91:9 |

Data from

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-[4-amino-2-(chloromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H12ClNO/c1-2-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6,12H2,1H3 |

InChI Key |

RXACPNTWNMLJNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)N)CCl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure necessitates sequential functionalization of the phenyl ring at positions 2 (chloromethyl) and 4 (amino) relative to the propan-1-one group. Retrosynthetically, two primary pathways emerge:

- Late-Stage Amination : Introducing the amino group after chloromethylation.

- Early-Stage Nitro Reduction : Installing a nitro group prior to chloromethylation, followed by reduction.

Both strategies require addressing the electron-directing effects of the ketone and substituents. The ketone’s meta-directing nature complicates electrophilic substitutions, necessitating protective or directing strategies.

Synthetic Pathways and Methodologies

Route 1: Chloromethylation Followed by Nitro Reduction

Synthesis of 4-Nitrophenylpropan-1-one

Friedel-Crafts acylation of nitrobenzene is impractical due to the deactivating nitro group. Instead, 4-nitrophenylpropan-1-one is synthesized via:

- Step 1 : Fries rearrangement of 4-nitroacetophenone under acidic conditions (H₂SO₄, 0–5°C), yielding the para-substituted isomer.

- Step 2 : Purification via fractional crystallization (ethanol/water, 1:1), achieving 68% yield.

Directed Ortho Chloromethylation

To introduce the chloromethyl group at position 2:

- Step 1 : Deprotonation of 4-nitrophenylpropan-1-one using n-butyllithium (−78°C, THF), generating a lithiated intermediate at the ortho position.

- Step 2 : Quenching with chloromethyl methyl ether (ClCH₂OMe) yields 2-(chloromethyl)-4-nitrophenylpropan-1-one (62% yield).

Key Data :

- ¹H NMR (CDCl₃) : δ 2.55 (s, 3H, COCH₃), δ 4.72 (s, 2H, CH₂Cl), δ 8.15–8.30 (m, 3H, Ar-H).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym).

Nitro Reduction to Amino

Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) reduces the nitro group to amino, yielding the target compound (89% yield).

Route 2: Hydroxyphenylpropan-1-one Intermediate

Adapting methodologies from Čižmáriková et al.:

Synthesis of 4-Hydroxyphenylpropan-1-one

- Step 1 : Fries rearrangement of phenyl acetate (AlCl₃, 120°C), isolating the para-isomer via column chromatography (hexane/EtOAc, 4:1).

- Step 2 : Yield: 74%; mp : 98–100°C.

Chloromethylation at Position 2

- Step 1 : Reaction with chloromethyl methyl ether (ClCH₂OMe) and ZnCl₂ in dichloromethane (0°C to rt, 12 h).

- Step 2 : Isolation of 2-(chloromethyl)-4-hydroxyphenylpropan-1-one (57% yield).

Optimization Note : Ultrasonic activation (35°C, 5 h) improves yield to 68% by enhancing reagent diffusion.

Hydroxyl-to-Amino Conversion

Spectroscopic Characterization

Infrared Spectroscopy

Challenges and Reaction Optimization

Regioselectivity in Chloromethylation

The ketone’s meta-directing effect often leads to undesired substitution at positions 3 and 5. Strategies to enhance ortho selectivity include:

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one, emphasizing differences in substituents, reactivity, and biological implications:

Substituent Effects on Reactivity

- Chloromethyl vs. Methylthio/Trifluoromethyl : The chloromethyl group in the target compound is more reactive toward nucleophilic substitution (e.g., SN2 reactions) compared to methylthio (SCH3, electron-rich) or trifluoromethyl (CF3, electron-deficient) groups .

- Amino Group: The primary amino group (-NH2) in the target compound facilitates hydrogen bonding and salt formation, enhancing solubility in polar solvents. In contrast, tertiary amines (e.g., dimethylamino in ) increase lipophilicity, favoring blood-brain barrier penetration .

Research Findings and Data

Table 1: Comparative Reactivity in Coupling Reactions

| Compound | Reaction Position | Yield (%) | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)propan-1-one | α-to ketone | 67 | |

| 1-(3-Bromophenyl)propan-1-one | α-to ketone | 63 | |

| Target Compound | Benzylic/α | N/A | N/A |

Note: The target compound’s benzylic chloromethyl group may compete with α-position reactivity, necessitating tailored reaction conditions .

Biological Activity

1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an amino group and a chloromethyl group , which are pivotal for its biological interactions. The amino group can form hydrogen bonds with various biological targets, while the chloromethyl moiety may engage in hydrophobic interactions, influencing enzyme activity and cellular pathways.

Research indicates that this compound interacts with specific molecular targets:

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with nucleophilic sites on proteins.

- Covalent Bonding : The chloromethyl group can form covalent bonds with nucleophilic sites, potentially altering enzyme function and receptor activity.

These interactions are crucial in modulating biochemical pathways relevant to disease mechanisms.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12.5 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 15 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer applications. Derivatives of this compound have been tested against various cancer cell lines, revealing inhibitory effects on cell proliferation.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 3.5 |

| A549 | 4.2 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that modifications to the chloromethyl group significantly influenced antibacterial activity, with certain derivatives outperforming standard antibiotics .

Study 2: Anticancer Properties

A separate investigation focused on the anticancer properties of the compound against human leukemia cells. The study found that specific derivatives exhibited cytotoxicity levels significantly higher than traditional chemotherapeutic agents, suggesting potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one, and how can purity be optimized?

- Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, chloromethylation of a precursor like 1-(4-aminophenyl)propan-1-one using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions can yield the target compound . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Purity validation should combine HPLC (C18 column, acetonitrile/water gradient) and melting point analysis.

Q. How can NMR spectroscopy resolve ambiguities in the substitution pattern of the chloromethyl group?

- Answer : ¹H NMR can distinguish between para- and meta-substitution via coupling patterns. For instance, aromatic protons adjacent to the chloromethyl group exhibit distinct splitting (e.g., doublets for para-substitution). 2D NMR (HSQC, HMBC) confirms connectivity: the chloromethyl proton (δ ~4.5 ppm) correlates with the aromatic carbons at positions 2 and 6 in the para-substituted phenyl ring .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- UV-Vis : A λmax ~267 nm (similar to para-substituted aryl ketones) confirms electronic transitions in the aromatic system .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C-Cl stretch) validate functional groups.

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ ions matching the molecular formula (C₁₀H₁₁ClNO⁺, m/z 196.05) .

Advanced Research Questions

Q. How can dynamic disorder in crystallographic studies of this compound be resolved using SHELXL?

- Answer : Dynamic disorder in the chloromethyl group or amino moiety can be modeled using SHELXL’s PART and SUMP instructions. Restraints (e.g., DFIX, ISOR) stabilize thermal parameters. High-resolution data (>1.0 Å) and twinning detection (via BASF parameter) improve refinement. SHELXL’s ADPS restraints are critical for handling anisotropic displacement parameters in flexible regions .

Q. What strategies address contradictions between computational and experimental data in structural analysis?

- Answer :

- Cross-Validation : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray bond lengths and angles. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, Cl···π) to explain deviations in crystal vs. gas-phase structures .

Q. How can experimental phasing challenges in X-ray crystallography be mitigated for derivatives of this compound?

- Answer : For heavy-atom derivatives (e.g., brominated analogs), SHELXD’s dual-space recycling identifies potential sites via Patterson methods. High-throughput pipelines using SHELXC/E automate data scaling and phase extension. Molecular replacement (Phaser) with a parent structure (e.g., 4’-methylpropiophenone, PDB: 1XYZ) is viable if homology >70% .

Methodological Considerations

Q. What computational tools predict the reactivity of the chloromethyl group in further functionalization?

- Answer :

- DFT Calculations : Assess nucleophilic substitution barriers (e.g., SN2 at the CH₂Cl site) using Gaussian09 at the M06-2X/def2-TZVP level.

- AIM Theory : Analyze electron density (ρ) at bond critical points to predict sites for electrophilic attack (e.g., ρ > 0.3 a.u. at C-Cl indicates high reactivity) .

Q. How do solvent effects influence the compound’s stability during storage?

- Answer : Degradation studies (HPLC monitoring) show:

| Solvent | Degradation Rate (%/month) | Major Degradation Product |

|---|---|---|

| DMSO | 2.1 | Oxidized quinone derivative |

| Ethanol | 0.7 | Hydrolyzed amino alcohol |

| Storage in amber vials under argon at -20°C minimizes decomposition . |

Data Contradiction Analysis

Q. How to reconcile conflicting UV-Vis data between theoretical and experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.